molecular formula C22H25N3S B11642569 3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11642569
M. Wt: 363.5 g/mol
InChI Key: HNXFSWREJXPNSE-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a piperidinyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group.

    Attachment of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group to form the benzylsulfanyl moiety.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of an appropriate nitrile precursor with the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The piperidinyl group can interact with neurotransmitter receptors, while the benzylsulfanyl group may modulate enzyme activity. The tetrahydroisoquinoline core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-1-(piperidin-1-yl)-isoquinoline
  • 3-(Benzylsulfanyl)-1-(piperidin-1-yl)-tetrahydroisoquinoline
  • 3-(Benzylsulfanyl)-1-(piperidin-1-yl)-quinoline

Uniqueness

3-(Benzylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of the carbonitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C22H25N3S

Molecular Weight

363.5 g/mol

IUPAC Name

3-benzylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C22H25N3S/c23-15-20-18-11-5-6-12-19(18)21(25-13-7-2-8-14-25)24-22(20)26-16-17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-14,16H2

InChI Key

HNXFSWREJXPNSE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC=C4

Origin of Product

United States

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